2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene
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Overview
Description
2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene is a complex organic compound characterized by its multiple chlorine substitutions and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene typically involves multiple steps, starting with the chlorination of naphthalene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce partially or fully dechlorinated derivatives.
Scientific Research Applications
2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene involves its interaction with specific molecular targets. The chlorine atoms and naphthalene rings contribute to its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloronaphthalen-1-amine
- 2,4-Dichloro-1-naphthol
- 2,4-Dichloro-6-naphthylamine
Properties
IUPAC Name |
2,4-dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl4O2/c26-20-14-22(28)24(18-10-4-2-8-16(18)20)30-12-6-1-7-13-31-25-19-11-5-3-9-17(19)21(27)15-23(25)29/h2-5,8-11,14-15H,1,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSLXFSBUNJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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